molecular formula C20H15FN2OS B307828 5-(2-Fluorophenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(2-Fluorophenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No. B307828
M. Wt: 350.4 g/mol
InChI Key: SVNFXYVWHXDRJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Fluorophenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine, also known as FPB, is a heterocyclic compound that has attracted attention in the scientific community due to its potential applications in medicinal chemistry. FPB has been found to possess unique pharmacological properties, making it a promising candidate for the development of novel therapeutics.

Mechanism of Action

The exact mechanism of action of 5-(2-Fluorophenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and receptors in the body, leading to a variety of pharmacological effects.
Biochemical and Physiological Effects:
5-(2-Fluorophenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 5-(2-Fluorophenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has also been shown to modulate the activity of certain receptors, such as the dopamine D2 receptor, which is involved in the regulation of motor function.

Advantages and Limitations for Lab Experiments

5-(2-Fluorophenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been found to exhibit a broad range of pharmacological activities. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on 5-(2-Fluorophenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine. One area of interest is the development of novel therapeutics based on 5-(2-Fluorophenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine. Another area of interest is the investigation of its potential applications in the treatment of neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.

Synthesis Methods

5-(2-Fluorophenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be synthesized using a variety of methods, including the reaction of 2-(2-thienyl)hydrazine with 2-chloro-5-(2-fluorophenyl)benzoic acid, followed by cyclization with formaldehyde. Another method involves the reaction of 2-(2-thienyl)hydrazine with 2-chloro-5-(2-fluorophenyl)benzonitrile, followed by cyclization with formaldehyde.

Scientific Research Applications

5-(2-Fluorophenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has been the subject of extensive research in the field of medicinal chemistry. It has been found to exhibit a broad range of pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties. 5-(2-Fluorophenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

5-(2-Fluorophenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Molecular Formula

C20H15FN2OS

Molecular Weight

350.4 g/mol

IUPAC Name

5-(2-fluorophenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C20H15FN2OS/c21-15-8-3-1-6-13(15)20-23-17(14-7-2-4-9-18(14)24-20)12-16(22-23)19-10-5-11-25-19/h1-11,17,20H,12H2

InChI Key

SVNFXYVWHXDRJE-UHFFFAOYSA-N

SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CS4)C5=CC=CC=C5F

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CS4)C5=CC=CC=C5F

Origin of Product

United States

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